(2-Cyclopropoxy-3-methylphenyl)methanamine
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Overview
Description
(2-Cyclopropoxy-3-methylphenyl)methanamine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-3-methylphenyl)methanamine typically involves the reaction of 2-cyclopropoxy-3-methylbenzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-3-methylphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2-Cyclopropoxy-3-methylphenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropoxy-2-methylphenyl)methanamine: Similar structure with the cyclopropoxy group at a different position on the phenyl ring.
(3-Cyclopropoxy-2-methylphenyl)methanamine: Another isomer with the cyclopropoxy group at a different position.
Uniqueness
(2-Cyclopropoxy-3-methylphenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the cyclopropoxy and methyl groups on the phenyl ring can affect the compound’s interaction with other molecules and its overall properties .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2-cyclopropyloxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-8-3-2-4-9(7-12)11(8)13-10-5-6-10/h2-4,10H,5-7,12H2,1H3 |
InChI Key |
FGSGYGRKYJIEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)OC2CC2 |
Origin of Product |
United States |
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